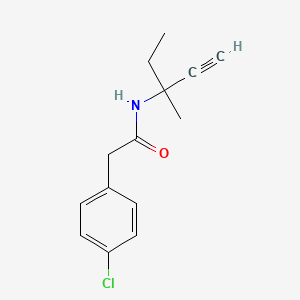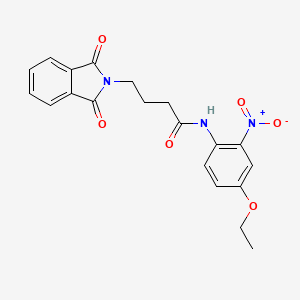
2-(2,4-dichlorophenoxy)-N-(1-ethyl-1-methylprop-2-yn-1-yl)propanamide
Übersicht
Beschreibung
2-(2,4-dichlorophenoxy)-N-(1-ethyl-1-methylprop-2-yn-1-yl)propanamide, also known as DCPA, is a widely used herbicide that has been extensively studied for its mechanism of action and biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
2-(2,4-dichlorophenoxy)-N-(1-ethyl-1-methylprop-2-yn-1-yl)propanamide has been extensively used in scientific research as a tool to study plant growth and development. It is commonly used to control weeds in agricultural fields, where its effects on crop growth and yield can be studied. 2-(2,4-dichlorophenoxy)-N-(1-ethyl-1-methylprop-2-yn-1-yl)propanamide has also been used in studies on the effects of herbicides on soil microbial communities and their role in nutrient cycling.
Wirkmechanismus
2-(2,4-dichlorophenoxy)-N-(1-ethyl-1-methylprop-2-yn-1-yl)propanamide inhibits the growth of plants by interfering with the biosynthesis of the plant hormone gibberellin. Specifically, 2-(2,4-dichlorophenoxy)-N-(1-ethyl-1-methylprop-2-yn-1-yl)propanamide inhibits the activity of the enzyme ent-kaurene synthase, which is involved in the biosynthesis of gibberellin. This leads to stunted growth and reduced yield in plants.
Biochemical and physiological effects:
2-(2,4-dichlorophenoxy)-N-(1-ethyl-1-methylprop-2-yn-1-yl)propanamide has been shown to have a number of biochemical and physiological effects on plants, including reduced photosynthesis, altered nutrient uptake, and changes in gene expression. 2-(2,4-dichlorophenoxy)-N-(1-ethyl-1-methylprop-2-yn-1-yl)propanamide has also been shown to have toxic effects on soil microbial communities, which can impact nutrient cycling and soil health.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2,4-dichlorophenoxy)-N-(1-ethyl-1-methylprop-2-yn-1-yl)propanamide in lab experiments is its specificity for inhibiting gibberellin biosynthesis, which allows researchers to study the effects of gibberellin on plant growth and development. However, 2-(2,4-dichlorophenoxy)-N-(1-ethyl-1-methylprop-2-yn-1-yl)propanamide can be toxic to other organisms, including soil microbes, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(2,4-dichlorophenoxy)-N-(1-ethyl-1-methylprop-2-yn-1-yl)propanamide. One area of interest is the development of alternative herbicides that are less toxic to soil microbes and other non-target organisms. Another area of research is the development of herbicide-resistant crops that can tolerate the use of 2-(2,4-dichlorophenoxy)-N-(1-ethyl-1-methylprop-2-yn-1-yl)propanamide and other herbicides. Finally, more research is needed to understand the long-term effects of 2-(2,4-dichlorophenoxy)-N-(1-ethyl-1-methylprop-2-yn-1-yl)propanamide on soil health and nutrient cycling.
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(3-methylpent-1-yn-3-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2NO2/c1-5-15(4,6-2)18-14(19)10(3)20-13-8-7-11(16)9-12(13)17/h1,7-10H,6H2,2-4H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVAQZFSYDSZTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#C)NC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-(3-methylpent-1-yn-3-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-chloro-2-methylphenoxy)-N-[4-(cyanomethyl)phenyl]propanamide](/img/structure/B4298908.png)
![3-[(3-bromobenzoyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid](/img/structure/B4298909.png)
![2-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4298910.png)


![3-[(3-bromobenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid](/img/structure/B4298926.png)

![4-[3-(4-bromobenzoyl)-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B4298941.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-5-pyridin-3-yl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4298957.png)
![3-{[(4-bromophenyl)sulfonyl]amino}-3-(3-nitrophenyl)propanoic acid](/img/structure/B4298964.png)
![4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-3-(trifluoromethyl)aniline](/img/structure/B4298971.png)
![2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-{[(3,4-dimethylisoxazol-5-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4298974.png)
![2-(4-nitrophenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B4298981.png)
